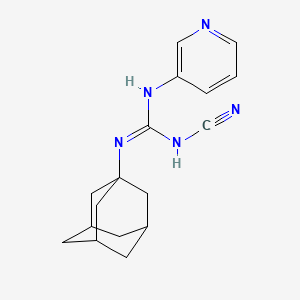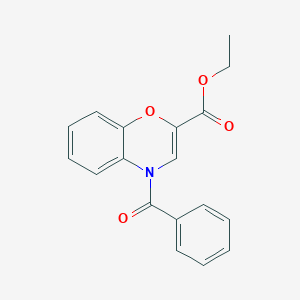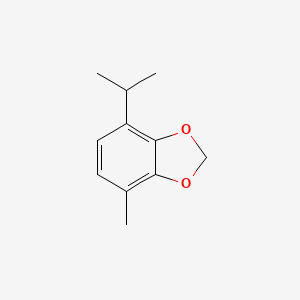
13,14-Diazatricyclo(8.2.1.14,7)tetradeca-4,6,10,12-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13,14-Diazatricyclo(82114,7)tetradeca-4,6,10,12-tetraene is a complex organic compound with the molecular formula C12H14N2 This compound is characterized by its unique tricyclic structure, which includes two nitrogen atoms and multiple double bonds
Méthodes De Préparation
The synthesis of 13,14-Diazatricyclo(8.2.1.14,7)tetradeca-4,6,10,12-tetraene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields and purity.
Analyse Des Réactions Chimiques
13,14-Diazatricyclo(8.2.1.14,7)tetradeca-4,6,10,12-tetraene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
13,14-Diazatricyclo(8.2.1.14,7)tetradeca-4,6,10,12-tetraene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism by which 13,14-Diazatricyclo(8.2.1.14,7)tetradeca-4,6,10,12-tetraene exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 13,14-Diazatricyclo(8.2.1.14,7)tetradeca-4,6,10,12-tetraene include:
13,14-Dioxatricyclo(8.2.1.14,7)tetradeca-4,6,10,12-tetraene: This compound has a similar tricyclic structure but contains oxygen atoms instead of nitrogen.
This compound: Another variant with slight modifications in the tricyclic framework.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and double bonds, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
73650-67-6 |
|---|---|
Formule moléculaire |
C12H14N2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
13,14-diazatricyclo[8.2.1.14,7]tetradeca-1(12),4,6,10-tetraene |
InChI |
InChI=1S/C12H14N2/c1-2-10-7-8-12-4-3-11(14-12)6-5-9(1)13-10/h1-4,13-14H,5-8H2 |
Clé InChI |
ACKCVPCEULGAGV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=C(N2)CCC3=CC=C1N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


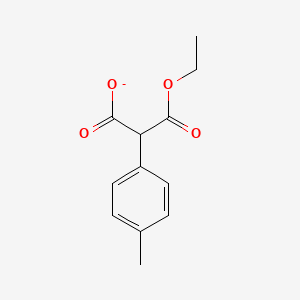
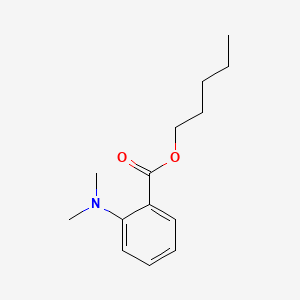
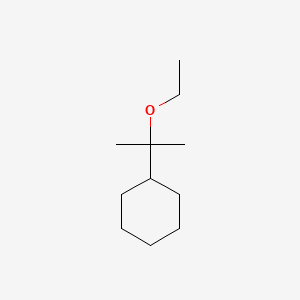
methanone](/img/structure/B14463638.png)
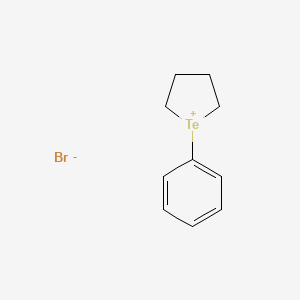
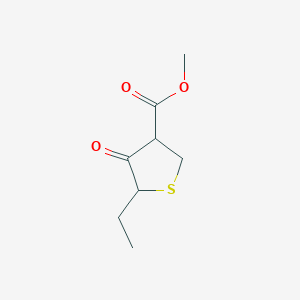

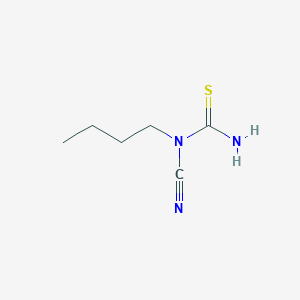
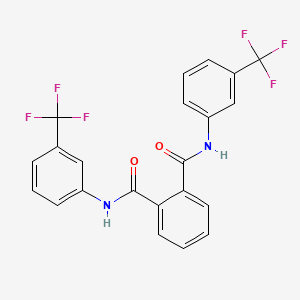
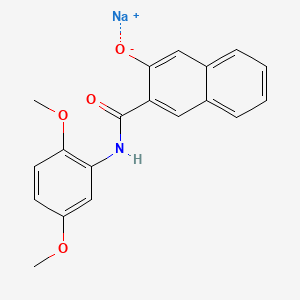
![5-Methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol](/img/structure/B14463678.png)
